molecular formula C17H18F2N2 B5684196 1-(2,4-difluorobenzyl)-4-phenylpiperazine

1-(2,4-difluorobenzyl)-4-phenylpiperazine

Katalognummer B5684196
Molekulargewicht: 288.33 g/mol
InChI-Schlüssel: FOKQLMQGLGBYJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-difluorobenzyl)-4-phenylpiperazine (DFBPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFBPP belongs to the class of piperazine derivatives and has been widely studied for its unique properties and potential therapeutic applications.

Wirkmechanismus

1-(2,4-difluorobenzyl)-4-phenylpiperazine acts as a selective inhibitor of SERT, which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, 1-(2,4-difluorobenzyl)-4-phenylpiperazine increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects
1-(2,4-difluorobenzyl)-4-phenylpiperazine has been found to have a number of biochemical and physiological effects, including the modulation of serotonin levels in the brain. It has also been found to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. In addition, 1-(2,4-difluorobenzyl)-4-phenylpiperazine has been found to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,4-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for SERT, which makes it an ideal radioligand for PET studies. It also has a relatively long half-life, which allows for extended imaging sessions. However, 1-(2,4-difluorobenzyl)-4-phenylpiperazine has some limitations, including its low water solubility, which can make it difficult to administer in vivo. It also has a relatively low binding affinity for SERT compared to other radioligands, which can limit its sensitivity in imaging studies.

Zukünftige Richtungen

1-(2,4-difluorobenzyl)-4-phenylpiperazine has the potential to be used in a variety of future research directions, including the development of new antidepressant and anxiolytic drugs. It may also be used to study the role of SERT in other neurological and psychiatric disorders, such as autism spectrum disorder and schizophrenia. Additionally, 1-(2,4-difluorobenzyl)-4-phenylpiperazine may be used in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain.

Synthesemethoden

1-(2,4-difluorobenzyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2,4-difluorobenzyl)piperazine with phenyl magnesium bromide or the reaction of 1-(2,4-difluorobenzyl)piperazine with benzophenone in the presence of a Lewis acid catalyst. However, the most commonly used method is the reaction of 1-(2,4-difluorobenzyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate.

Wissenschaftliche Forschungsanwendungen

1-(2,4-difluorobenzyl)-4-phenylpiperazine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a high affinity for the serotonin transporter (SERT) and has been used as a radioligand in positron emission tomography (PET) studies to visualize SERT distribution in the brain. 1-(2,4-difluorobenzyl)-4-phenylpiperazine has also been used to study the role of SERT in various neurological and psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

Eigenschaften

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-7-6-14(17(19)12-15)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLMQGLGBYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5269487

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.